Demethoxydeacetoxypseudolaric acid B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

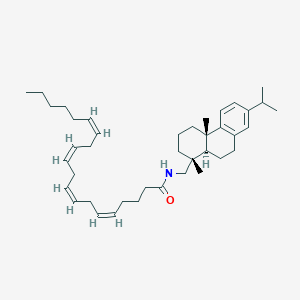

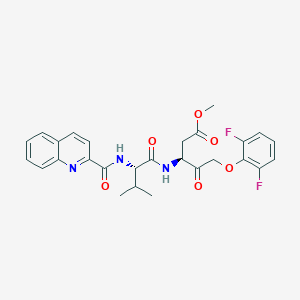

El ácido desmetoxidesacetoxipseudolarico B es un compuesto diterpenoide derivado de las cortezas de raíz de Pseudolarix amabilis. Es un metabolito del glucósido del ácido pseudolarico C2. Este compuesto ha despertado interés debido a sus actividades biológicas, incluidas las propiedades antimicrobianas, antiinflamatorias y antitumorales .

Aplicaciones Científicas De Investigación

El ácido desmetoxidesacetoxipseudolarico B tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y las reacciones de diterpenoides.

Biología: El compuesto se estudia por sus propiedades antimicrobianas y antiinflamatorias.

Medicina: La investigación se centra en su potencial como agente antitumoral y su capacidad para modular el sistema inmunitario.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y como compuesto bioactivo en diversas formulaciones

Mecanismo De Acción

El ácido desmetoxidesacetoxipseudolarico B ejerce sus efectos inhibiendo el crecimiento de microorganismos mediante la inhibición de sus vías metabólicas. Previene la división celular y modula el sistema inmunitario. El compuesto también exhibe actividad antitumoral al dirigirse a vías moleculares específicas involucradas en la proliferación celular y la apoptosis .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Demethoxydeacetoxypseudolaric acid B plays a crucial role in biochemical reactions, particularly in the inhibition of metabolic pathways in microorganisms. This compound interacts with enzymes and proteins involved in these pathways, preventing cell division and growth. For instance, this compound inhibits the activity of certain enzymes that are essential for the synthesis of cellular components, thereby exerting its antimicrobial effects . Additionally, it modulates the immune system and exhibits antitumor activity by interacting with proteins involved in immune responses and cell proliferation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . This compound also affects the expression of genes involved in inflammation and immune responses, thereby reducing inflammation and enhancing immune function . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, to exert its effects. For instance, this compound inhibits the activity of enzymes involved in the synthesis of nucleic acids and proteins, thereby preventing cell division and growth . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and immune responses . These molecular interactions contribute to the compound’s antimicrobial, anti-inflammatory, and antitumor activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is stable for up to two years when stored at the recommended temperature, ensuring its efficacy in long-term studies . Over time, this compound may undergo degradation, leading to a reduction in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell growth and modulation of immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound may cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes enzymatic reactions to form active metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and the levels of key metabolites . For example, this compound inhibits the activity of enzymes involved in the synthesis of fatty acids and nucleic acids, leading to reduced energy production and cell growth .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic pathways . Additionally, this compound may be targeted to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its ability to modulate cellular processes and exert its therapeutic effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido desmetoxidesacetoxipseudolarico B puede sintetizarse mediante la hidrólisis del ácido pseudolarico C2. El proceso implica la eliminación de grupos metoxi y acetoxi bajo condiciones de reacción específicas. La ruta sintética generalmente incluye:

Hidrólisis: El ácido pseudolarico C2 se somete a hidrólisis utilizando condiciones ácidas o básicas para eliminar los grupos metoxi y acetoxi.

Métodos de producción industrial

La producción industrial del ácido desmetoxidesacetoxipseudolarico B implica la extracción a gran escala de las cortezas de raíz de Pseudolarix amabilis, seguida de procesos de hidrólisis y purificación. El uso de disolventes como cloroformo, diclorometano, acetato de etilo, dimetilsulfóxido y acetona es común en estos procesos .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido desmetoxidesacetoxipseudolarico B sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en condiciones específicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del ácido desmetoxidesacetoxipseudolarico B .

Comparación Con Compuestos Similares

Compuestos similares

Ácido pseudolarico C2: El compuesto madre del que se deriva el ácido desmetoxidesacetoxipseudolarico B.

Ácido pseudolarico B: Otro diterpenoide con actividades biológicas similares.

Ácido pseudolarico A: Conocido por sus propiedades antimicrobianas y antitumorales

Singularidad

El ácido desmetoxidesacetoxipseudolarico B es único debido a sus modificaciones estructurales específicas, que mejoran sus actividades biológicas en comparación con sus compuestos parentales. Su capacidad para modular el sistema inmunitario y exhibir una potente actividad antitumoral lo convierte en un compuesto valioso para la investigación científica y el desarrollo farmacéutico .

Propiedades

IUPAC Name |

(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFFEVMIQIJTGZ-XYWPTNBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the metabolic pathway of Demethoxydeacetoxypseudolaric acid B in the body?

A: Research suggests that DDPB is not directly present in TDA but is formed as a metabolite. Specifically, DDPB is a proposed glucoside of Pseudolaric acid C2 (PC2) []. The metabolic pathway involves the hydrolysis of ester bonds in TDA, primarily by plasma esterases, followed by glucosylation, resulting in the formation of DDPB []. This process primarily occurs in the blood after either oral or intravenous administration of TDA [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

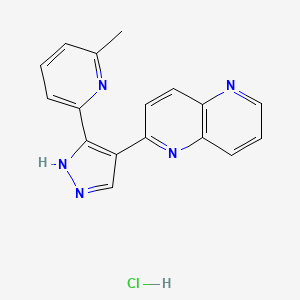

![[5-Amino-8-[4-(1-methylpyrazol-4-yl)phenyl]-1,6-naphthyridin-2-yl]-(3-methoxyazetidin-1-yl)methanone](/img/structure/B1150355.png)

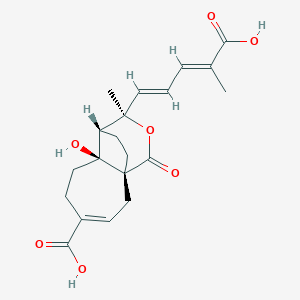

![N-[trans-4-(4-Cyanophenoxy)cyclohexyl]-3-[(4-Oxo-3,4-Dihydroquinazolin-2-Yl)sulfanyl]propanamide](/img/structure/B1150372.png)